![molecular formula C9H11BrO2S B2411726 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene CAS No. 1864063-77-3](/img/structure/B2411726.png)
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C9H11BrO2S . It has an average mass of 263.151 Da and a monoisotopic mass of 261.966309 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, methyl, and methylsulfonyl groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Chemical Reactions Analysis
Bromophenyl methyl sulfone compounds, such as “this compound”, can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Scientific Research Applications
Synthesis and Reactivity
Vinylsulfones and Vinylsulfonamides Synthesis : A study outlines the synthesis of various vinylsulfones and vinylsulfonamides, which exhibit a range of biological activities and are used in synthetic organic chemistry. These compounds, including 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, are valuable as dienophiles, Michael acceptors, and agents in 1,4-addition and electrocyclization reactions (Kharkov University Bulletin Chemical Series, 2020).
Bromination of Aromatic Compounds : The compound has been used to produce bromo aromatic compounds, demonstrating its utility in the selective bromination of aromatic compounds (Synthetic Communications, 1999).
Use as a Multi-Coupling Reagent : It reacts with various electrophiles to yield highly functionalized sulfones, illustrating its versatility as a multi-coupling reagent in synthetic chemistry (Tetrahedron Letters, 1985).
Material Science and Structural Analysis
Crystal Structure Analysis : The compound's crystal structure has been analyzed, providing insights into its molecular configuration and interactions (Journal of Chemical Crystallography, 2012).
Solubility and Thermodynamics : Research has been conducted on its solubility in various organic solvents, which is crucial for understanding its behavior in different environments and applications (The Journal of Chemical Thermodynamics, 2016).
Fluorescence Properties : Studies on its derivatives have explored their photoluminescence properties, important for applications in materials science and optoelectronics (Chinese Journal of Synthetic Chemistry, 2015).
Synthesis of Derivatives and Applications
Precursor for Graphene Nanoribbons : It serves as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons, indicating its potential in advanced material synthesis (Journal of Molecular Structure, 2012).
Methylsulfonylation/Bicyclization Reactions : Its use in visible light photocatalytic methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes has been established, showcasing its role in novel chemical transformations (Organic chemistry frontiers, 2018).
Inhibition and Photodynamic Therapy Applications : Certain derivatives have been studied for their enzyme inhibition and potential in photodynamic therapy applications (Bioorganic chemistry, 2019).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is benzene sulfonamide . This compound interacts with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .
Mode of Action
The compound undergoes a coupling reaction with benzene sulfonamide . This reaction is facilitated by the presence of copper (I)iodide, which acts as a catalyst . The result of this reaction is the formation of N- aryl sulfonamide .
Result of Action
The primary result of the action of this compound is the formation of N- aryl sulfonamide . The molecular and cellular effects of this action would depend on the specific roles and functions of N- aryl sulfonamide in the organism.
Action Environment
The action of this compound is influenced by the presence of copper (I)iodide , which acts as a catalyst in the reaction
properties
IUPAC Name |
1-bromo-2,5-dimethyl-4-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-6-5-9(13(3,11)12)7(2)4-8(6)10/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJBRAAANBGVCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.